2-(2,6-Dichloro-3-fluorophenyl)ethanol
Overview
Description
2-(2,6-Dichloro-3-fluorophenyl)ethanol is an organic compound characterized by a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 2,6-Dichloro-3-fluoroacetophenone: This method involves the reduction of 2,6-Dichloro-3-fluoroacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.
Grignard Reaction: Another approach is the Grignard reaction, where phenyl magnesium bromide reacts with ethylene oxide followed by hydrolysis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce 2-(2,6-Dichloro-3-fluorophenyl)ethanal using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, reduction reactions are commonly employed to synthesize this compound from its ketone precursor.
Substitution Reactions: Substitution reactions can occur at the aromatic ring, involving electrophilic aromatic substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, NaBH4, ether or methanol, 0°C to room temperature.
Substitution: Lewis acids like AlCl3, halogenating agents like Br2 or Cl2, room temperature to reflux.
Major Products Formed:
Oxidation: 2-(2,6-Dichloro-3-fluorophenyl)ethanal.
Reduction: this compound.
Substitution: Various halogenated derivatives of the phenyl ring.
Biochemical Analysis
Biochemical Properties
2-(2,6-Dichloro-3-fluorophenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of chiral intermediates for pharmaceuticals. It interacts with enzymes such as ketoreductases, which catalyze the reduction of ketones to alcohols . These interactions are crucial for the production of enantiomerically pure compounds, which are essential in drug development.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of tumor cells by interfering with the signaling pathways that promote cell proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of tumor cell growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting sustained changes in gene expression and metabolism even after the compound has been removed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Scientific Research Applications
2-(2,6-Dichloro-3-fluorophenyl)ethanol finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,6-Dichloro-3-fluorophenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets would vary based on the context of its use.
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)ethanol
2-(2,6-Dichloro-3-methylphenyl)ethanol
2-(2,6-Dichloro-3-methoxyphenyl)ethanol
Uniqueness: 2-(2,6-Dichloro-3-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and physical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound's stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCRVJHEZJOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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